molecular formula C20H18N4O2S B7505393 7-Ethyl-4-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one

7-Ethyl-4-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one

Cat. No. B7505393
M. Wt: 378.4 g/mol
InChI Key: WQEPYXDFOLLEDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethyl-4-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one, also known as EMD-57033, is a chemical compound that belongs to the class of chromenone derivatives. This compound has gained attention in the scientific community due to its potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 7-Ethyl-4-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in inflammation and oxidative stress, such as cyclooxygenase and lipoxygenase. 7-Ethyl-4-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one may also modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
Studies have shown that 7-Ethyl-4-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one has various biochemical and physiological effects. In vitro studies have shown that 7-Ethyl-4-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 7-Ethyl-4-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one has also been shown to reduce oxidative stress and increase antioxidant enzyme activity. In vivo studies have shown that 7-Ethyl-4-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one can reduce inflammation and improve cardiovascular function.

Advantages and Limitations for Lab Experiments

7-Ethyl-4-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also has low toxicity and can be used at relatively low concentrations. However, 7-Ethyl-4-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one has some limitations for lab experiments. It is a relatively new compound, and its effects on various biological systems are not fully understood. It also has limited solubility in water, which may affect its bioavailability.

Future Directions

7-Ethyl-4-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one has several potential future directions for research. One direction is to further investigate its anti-inflammatory and antioxidant activities and its effects on various signaling pathways. Another direction is to study its potential applications in the treatment of various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, future research could focus on the development of new derivatives of 7-Ethyl-4-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one with improved pharmacological properties.

Synthesis Methods

7-Ethyl-4-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one can be synthesized through a multistep process. The first step involves the synthesis of 7-ethyl-4-hydroxychromen-2-one, which can be obtained by reacting 4-hydroxycoumarin with 1,3-dibromo-5,5-dimethylhydantoin in the presence of potassium carbonate. The second step involves the conversion of 7-ethyl-4-hydroxychromen-2-one to 7-ethyl-4-chlorochromen-2-one by reacting it with thionyl chloride. The third step involves the synthesis of 7-ethyl-4-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one by reacting 7-ethyl-4-chlorochromen-2-one with sodium azide and 3-methylphenylhydrazine in the presence of copper sulfate.

Scientific Research Applications

7-Ethyl-4-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one has been studied for its potential applications in various research fields. In medicinal chemistry, 7-Ethyl-4-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one has been tested for its anti-inflammatory, antioxidant, and antitumor activities. In biochemistry, 7-Ethyl-4-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one has been studied for its effects on enzymes and protein synthesis. In pharmacology, 7-Ethyl-4-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one has been tested for its effects on various biological systems, including the cardiovascular, nervous, and immune systems.

properties

IUPAC Name

7-ethyl-4-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-3-14-7-8-17-15(11-19(25)26-18(17)10-14)12-27-20-21-22-23-24(20)16-6-4-5-13(2)9-16/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEPYXDFOLLEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C(=CC(=O)O2)CSC3=NN=NN3C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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